molecular formula C26H31N5O3 B2936968 N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902933-45-3

N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Katalognummer: B2936968
CAS-Nummer: 902933-45-3
Molekulargewicht: 461.566
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a quinazolinone ring . Compounds with these structures are often found in pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and quinazolinone rings, along with various functional groups attached to these rings. The IR absorption spectra of similar compounds have shown signals for C=O groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,4-triazole ring could contribute to its ability to form hydrogen bonds and interact with biological receptors .

Wissenschaftliche Forschungsanwendungen

Tubulin Polymerization Inhibition and Anticancer Activity

Triazoloquinazolinone compounds have been synthesized and evaluated for their role as tubulin polymerization inhibitors, showcasing significant anticancer activity across various cancer cell lines. These compounds, acting as vascular disrupting agents, have been highlighted for their potential in cancer therapy due to their ability to inhibit tubulin assembly and induce remarkable changes in cell shape, affecting cell migration and tube formation, consistent with vasculature damaging activity (Driowya et al., 2016).

H1-antihistaminic Agents

A series of 1-substituted triazoloquinazolinones were synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. These compounds were found to be potent H1-antihistamines with minimal sedative effects, suggesting their potential as a new class of H1-antihistaminic agents with improved side-effect profiles compared to existing medications (Alagarsamy et al., 2008).

Antioxidant and Anticancer Activity

Novel derivatives of triazoloquinazolinones have been explored for their antioxidant and anticancer activities. Certain derivatives exhibited significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Additionally, these compounds demonstrated cytotoxicity against cancer cell lines, suggesting their potential utility in cancer treatment (Tumosienė et al., 2020).

Antihypertensive Activity

Triazoloquinazolinone compounds have been synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats, showing significant antihypertensive activity. This research suggests the potential application of these compounds in managing hypertension (Alagarsamy & Pathak, 2007).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. Many 1,2,4-triazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Zukünftige Richtungen

Future research could focus on exploring the biological activities of this compound and developing efficient methodologies for its synthesis . This could lead to the discovery of new drug candidates.

Eigenschaften

IUPAC Name

N-[(4-methylphenyl)methyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3/c1-18(2)34-16-6-15-30-25(33)21-7-4-5-8-22(21)31-23(28-29-26(30)31)13-14-24(32)27-17-20-11-9-19(3)10-12-20/h4-5,7-12,18H,6,13-17H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLQWGPETKDTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.